N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine
Overview
Description
N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine is an organic compound with the molecular formula C6H12N2O2. It is a nitrosamine, a class of compounds known for their potential carcinogenic properties. This compound is characterized by a five-membered oxazolidine ring with nitroso and methyl substituents, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine can be synthesized through the nitrosation of secondary amines. One common method involves the reaction of 2,2,5-trimethyl-1,3-oxazolidine with nitrosating agents such as sodium nitrite in the presence of an acid catalyst . The reaction typically occurs under mild conditions, often at room temperature, to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and safety standards .
Chemical Reactions Analysis
Types of Reactions
N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields nitroso derivatives, while reduction results in amine derivatives .
Scientific Research Applications
N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine has several applications in scientific research:
Mechanism of Action
The mechanism by which N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine exerts its effects involves the formation of DNA adducts. The nitroso group can react with nucleophilic sites in DNA, leading to mutations and potential carcinogenesis. This compound targets cellular pathways involved in DNA repair and replication, disrupting normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N-Nitroso-diethylamine
- N-Nitroso-dimethylamine
- N-Nitroso-morpholine
Uniqueness
N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine is unique due to its specific structural features, including the oxazolidine ring and the presence of three methyl groups. These structural elements influence its reactivity and biological activity, distinguishing it from other nitrosamines .
Properties
IUPAC Name |
2,2,5-trimethyl-3-nitroso-1,3-oxazolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-5-4-8(7-9)6(2,3)10-5/h5H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTABQKQRFWKBNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(O1)(C)C)N=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00998615 | |
Record name | 2,2,5-Trimethyl-3-nitroso-1,3-oxazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00998615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77400-46-5 | |
Record name | Oxazolidine, 3-nitroso-2,2,5-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077400465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,5-Trimethyl-3-nitroso-1,3-oxazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00998615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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